molecular formula C16H24N6O4S B1387001 1-Benzylguanidine hemisulfate CAS No. 2551-73-7

1-Benzylguanidine hemisulfate

Cat. No. B1387001
CAS RN: 2551-73-7
M. Wt: 396.5 g/mol
InChI Key: SQYPEJLKAOZVHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzylguanidine hemisulfate is a chemical compound with the molecular formula C16H24N6O4S . It is also known by other synonyms such as 2-benzylguanidine and sulfuric acid .


Molecular Structure Analysis

The molecular structure of 1-Benzylguanidine hemisulfate consists of 16 carbon atoms, 24 hydrogen atoms, 6 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The InChI code for this compound is 1S/2C8H11N3.H2O4S/c2*9-8(10)11-6-7-4-2-1-3-5-7;1-5(2,3)4/h2*1-5H,6H2,(H4,9,10,11);(H2,1,2,3,4) .


Physical And Chemical Properties Analysis

1-Benzylguanidine hemisulfate is a solid substance that should be stored in an inert atmosphere at room temperature . It has a molecular weight of 396.5 g/mol .

Scientific Research Applications

Weight Loss Properties

1-Benzylguanidine hemisulfate, through its analogues, has demonstrated weight-reducing properties. In a study, it was found that functionalized benzyl substituents, including 1-(4-chlorobenzyl)guanidine hemisulfate, exhibited significant weight reduction in various mouse models. This compound showed an average daily weight difference of -19.7% to -7.3% across different models, highlighting its potential in weight management research (Coxon et al., 2009).

Targeted Drug Delivery

Benzylguanidine has been investigated for its potential in targeted drug delivery, particularly for chemotherapeutic drugs in tumor therapy. A study explored benzylguanidine-conjugated nanocarriers for the delivery of doxorubicin to CXCR4 positive tumors. These nanocarriers displayed increased tumor-targeted cellular uptake and enhanced endo/lysosomal escape, making them a promising avenue for improving the efficiency and safety of antitumor nanomedicines (Kong, Tang, & Yin, 2020).

Synthesis and Analysis

Studies on the synthesis and analysis of 1-Benzylguanidine hemisulfate derivatives have been conducted to ensure the quality and efficacy of medicines. One such study focused on the purity and contaminants of m-Iodobenzylguanidinium hemisulfate, a precursor in radiopharmaceuticals. The study emphasized the importance of analyzing impurities and derivatives to ensure medication safety and efficacy (Chen et al., 2019).

Eco-Friendly Synthesis

The eco-friendly synthesis of 1-Benzylguanidine derivatives has been a topic of research. A study demonstrated the synthesis of 1-Benzoyl-3-benzylguanidine and its derivatives under environmentally friendly conditions, highlighting the potential for green chemistry applications in pharmaceutical production (Marquez, Loupy, Calderón, & Pérez, 2006).

Antitumor Effects

Research has been conducted on the antitumor effects of benzylguanidine derivatives. A study investigated the cytotoxic and antitumor effects of meta-iodo-benzylguanidine (MIBG), an analogue of the neurotransmitter norepinephrine. MIBG showed cytotoxicity in various cell lines and antitumor effects in animal models, indicating its potential use in cancer treatment (Smets, Bout, & Wisse, 2004).

Novel Synthesis Methods

Innovative methods for synthesizing benzylguanidine derivatives have also been explored. One study introduced a new, simple, and cost-effective method for synthesizing meta-iodobenzylguanidine (MIBG), enhancing practicality and efficiency in pharmaceutical production (Sheikholislam et al., 2013).

Safety And Hazards

The safety information for 1-Benzylguanidine hemisulfate indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-benzylguanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H11N3.H2O4S/c2*9-8(10)11-6-7-4-2-1-3-5-7;1-5(2,3)4/h2*1-5H,6H2,(H4,9,10,11);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYPEJLKAOZVHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN=C(N)N.C1=CC=C(C=C1)CN=C(N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylguanidine hemisulfate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzylguanidine hemisulfate
Reactant of Route 2
Reactant of Route 2
1-Benzylguanidine hemisulfate
Reactant of Route 3
Reactant of Route 3
1-Benzylguanidine hemisulfate
Reactant of Route 4
1-Benzylguanidine hemisulfate
Reactant of Route 5
1-Benzylguanidine hemisulfate
Reactant of Route 6
1-Benzylguanidine hemisulfate

Citations

For This Compound
1
Citations
H Hammoud, M Schmitt, F Bihel… - The Journal of …, 2012 - ACS Publications
… 1-Benzylguanidine Hemisulfate (Bn-Guanidine), Compound2c …
Number of citations: 36 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.